4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid
CAS No.: 929975-66-6
Cat. No.: VC8323091
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.
![4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid - 929975-66-6](/images/structure/VC8323091.png)
Specification
CAS No. | 929975-66-6 |
---|---|
Molecular Formula | C15H12N2O2S |
Molecular Weight | 284.3 g/mol |
IUPAC Name | 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)benzoic acid |
Standard InChI | InChI=1S/C15H12N2O2S/c18-15(19)11-4-6-13(7-5-11)20-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2,(H,18,19) |
Standard InChI Key | MIJFWPPINOKNBT-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CN2C=C1)CSC3=CC=C(C=C3)C(=O)O |
Canonical SMILES | C1=CC2=NC(=CN2C=C1)CSC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates two aromatic systems: a benzoic acid group and an imidazo[1,2-a]pyridine ring. The sulfanyl-methyl (-SCH-) linker bridges the 2-position of the imidazo[1,2-a]pyridine to the 4-position of the benzoic acid (Figure 1). This configuration introduces steric and electronic effects that influence solubility, reactivity, and biological activity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 284.33 g/mol | |
Appearance | White to off-white solid | |
Purity | ≥95.0% (LCMS) | |
Storage Conditions | 2–8°C under nitrogen |
Synthesis and Analytical Validation
Synthetic Routes
While no direct synthesis protocol for 4-({imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid is documented, analogous compounds are synthesized via:
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Suzuki-Miyaura Coupling: Boronic acid derivatives of imidazo[1,2-a]pyridine (e.g., (4-(imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid ) react with halogenated benzoic acids.
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Thioether Formation: Nucleophilic substitution between 2-(chloromethyl)imidazo[1,2-a]pyridine and 4-mercaptobenzoic acid in the presence of a base .
These methods emphasize atom economy and avoid metal catalysts, aligning with green chemistry principles .
Purification and Quality Control
The compound is purified via recrystallization or column chromatography, achieving ≥95% purity as verified by LCMS . Residual solvents and byproducts are minimized through rigorous drying under vacuum and nitrogen flushing .
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound exhibits limited aqueous solubility due to its aromatic rings but dissolves in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide). Its logP (calculated) of ~2.5 suggests moderate lipophilicity, suitable for membrane permeability in drug candidates .
Thermal and Oxidative Stability
Stability studies indicate decomposition above 200°C, with the sulfanyl linkage prone to oxidation. Storage under nitrogen at 2–8°C prevents disulfide formation and carboxylic acid degradation .
Applications in Industrial and Academic Research
Drug Discovery
The compound serves as a building block for:
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Protein Kinase Inhibitors: Imidazo[1,2-a]pyridine cores target ATP-binding sites in kinases .
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Antimicrobial Agents: Sulfanyl linkages disrupt bacterial cell wall synthesis .
Material Science
Conjugated π-systems enable applications in organic light-emitting diodes (OLEDs) and conductive polymers, where electron-deficient imidazo[1,2-a]pyridine enhances charge transport .
Future Research Directions
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